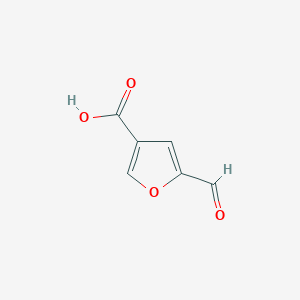

5-Formylfuran-3-carboxylic acid

Descripción

BenchChem offers high-quality 5-Formylfuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formylfuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

603999-19-5 |

|---|---|

Fórmula molecular |

C6H4O4 |

Peso molecular |

140.09 g/mol |

Nombre IUPAC |

5-formylfuran-3-carboxylic acid |

InChI |

InChI=1S/C6H4O4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) |

Clave InChI |

IRYKMSRWDXXLJL-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C(=O)O)C=O |

SMILES canónico |

C1=C(OC=C1C(=O)O)C=O |

Origen del producto |

United States |

Physicochemical Properties of 5-Formylfuran-3-carboxylic acid: A Technical Guide

Executive Summary

5-Formylfuran-3-carboxylic acid (5-FF-3-CA) is a bifunctional heterocyclic building block characterized by a furan core substituted with a carboxylic acid at the C3 position and a formyl (aldehyde) group at the C5 position.[1] Distinct from its more common isomer, 5-formylfuran-2-carboxylic acid (a metabolite of HMF), this compound offers a unique vector for substituting furan rings in medicinal chemistry.[2]

Its structure allows for orthogonal functionalization: the carboxylic acid serves as a handle for amidation or esterification, while the aldehyde enables reductive aminations, Wittig reactions, or heterocycle formation.[2] This guide details the physicochemical profile, synthesis, and characterization protocols required for its utilization in high-throughput screening and lead optimization.[2]

Chemical Identity & Molecular Architecture[1][2][3]

| Property | Detail |

| IUPAC Name | 5-Formylfuran-3-carboxylic acid |

| Common Synonyms | 5-Formyl-3-furoic acid; 3-Carboxy-5-formylfuran |

| CAS Registry Number | 603999-19-5 |

| Molecular Formula | C₆H₄O₄ |

| Molecular Weight | 140.09 g/mol |

| SMILES | O=CC1=CC(C(=O)O)=CO1 |

| InChI Key | IRYKMSRWDXXLJL-UHFFFAOYSA-N |

Structural Analysis

The molecule possesses a planar furan ring.[1][2] The C3-carboxylic acid and C5-aldehyde groups are in a meta-like relationship (1,3-substitution pattern), creating a distinct electronic environment compared to the 2,5-disubstituted isomers. The electron-withdrawing nature of both substituents renders the furan ring electron-deficient, increasing its stability against oxidative degradation compared to alkyl-furans.[1]

Physicochemical Profile

Data aggregated from experimental sources and high-fidelity predictive models (ACD/Labs, EPISuite).

Solid-State & Solution Properties[1]

| Property | Value / Range | Source/Note |

| Physical State | Solid (Powder) | White to pale yellow/tan |

| Melting Point | 158 – 162 °C | Experimental [1] |

| Boiling Point | 356.9 ± 27.0 °C | Predicted (760 mmHg) |

| Density | ~1.45 g/cm³ | Predicted |

| pKa (Acid) | 3.2 – 3.5 | Predicted (Structural estimation)* |

| LogP (Octanol/Water) | 0.40 | Experimental/Consensus [2] |

| LogD (pH 7.4) | -2.8 | Predicted (Ionized form dominant) |

| Topological Polar Surface Area | 67.5 Ų | Useful for BBB permeability assessment |

*Note on pKa: While 3-furoic acid has a pKa of ~3.95, the addition of the electron-withdrawing formyl group at C5 lowers the pKa, making 5-FF-3-CA more acidic than its parent scaffold but less acidic than 5-formyl-2-furoic acid (pKa 2.57).[1]

Solubility Profile

-

High Solubility : DMSO, Methanol, Ethanol, N,N-Dimethylformamide (DMF).[2]

-

Low Solubility : Water (at low pH), Hexane, Dichloromethane.[2]

-

Aqueous Behavior : Solubility increases significantly at pH > 4.0 due to deprotonation of the carboxylic acid (formation of the carboxylate anion).[1][2]

Stability[1][2]

-

Thermal : Stable up to ~150°C; decarboxylation may occur at prolonged high temperatures above the melting point.[1][2]

-

Chemical : The aldehyde is susceptible to oxidation (to 2,4-furandicarboxylic acid) or reduction (to the alcohol).[2] Store under inert atmosphere (N₂ or Ar) at -20°C to prevent autoxidation.

Experimental Characterization Protocols

Chromatographic Purity Analysis (HPLC-UV)

To ensure the integrity of the compound for biological assays, a reverse-phase HPLC method is recommended.[2]

-

Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Gradient : 5% B to 95% B over 10 minutes.

-

Detection : UV at 265 nm (λmax for conjugated furan system).[1][2]

-

Retention Time : Expect elution early in the gradient due to low LogP (approx. 2-4 min depending on dead volume).[1][2]

Spectroscopic Identification (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) :

Characterization Workflow Diagram

Synthetic Routes & Purification

Since 5-FF-3-CA is not a common commodity chemical like HMF derivatives, it is often synthesized from ester precursors.[1]

Primary Route: Hydrolysis of Methyl Ester

The most reliable laboratory scale-up method involves the hydrolysis of Methyl 5-formylfuran-3-carboxylate (CAS 102169-71-1).[1]

-

Reagents : Methyl 5-formylfuran-3-carboxylate (1.0 eq), LiOH·H₂O (2.5 eq), THF/Water (3:1).[1][2]

-

Procedure :

-

Purification : Recrystallization from water/ethanol mixtures or trituration with cold diethyl ether.[1][2]

Synthetic Pathway Diagram

Applications in Drug Development[2]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 140 Da and a LogP of 0.4, 5-FF-3-CA is an ideal fragment lead.[1] It adheres to the "Rule of Three" (MW < 300, LogP < 3, H-bond donors/acceptors < 3).[2]

-

Mechanism : The carboxylic acid can form salt bridges with lysine/arginine residues in protein active sites, while the aldehyde can form reversible covalent bonds (Schiff bases) with catalytic lysines or be reduced to a hydrophobic pocket-filling group.[1][2]

Covalent Inhibitor Design

The formyl group acts as a "warhead" precursor.[1][2] It can be converted into:

References

-

PubChem.[1][2][3][4] Compound Summary for 5-Formylfuran-3-carboxylic acid (CID 22323783). National Library of Medicine.[1][2] Available at: [Link][2]

Sources

- 1. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Formyl-2-furancarboxylic Acid | 13529-17-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectral Analysis of 5-Formylfuran-3-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectral data for the characterization of 5-Formylfuran-3-carboxylic acid (CAS 603999-19-5). Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this furan derivative. While direct experimental spectra are not universally available in public databases, this guide synthesizes data from analogous structures and predictive models to offer a robust framework for spectral interpretation and verification.

Introduction to 5-Formylfuran-3-carboxylic Acid

5-Formylfuran-3-carboxylic acid, with the molecular formula C₆H₄O₄ and a molecular weight of 140.09 g/mol , is a bifunctional organic compound containing both a carboxylic acid and an aldehyde group attached to a furan ring.[1][2] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Accurate spectral analysis is paramount for confirming its identity, purity, and for elucidating its role in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Formylfuran-3-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR (Proton NMR) Spectroscopy

Expected Chemical Shifts and Couplings: The ¹H NMR spectrum of 5-Formylfuran-3-carboxylic acid is expected to show three distinct signals in the aromatic/aldehyde region and a broad signal for the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm.[3] Its broadness is a result of hydrogen bonding and its exchange with trace amounts of water in the solvent. This signal will disappear upon the addition of a few drops of D₂O to the NMR sample, a classic test for exchangeable protons.

-

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to resonate as a singlet between 9.5 and 10.5 ppm.

-

Furan Ring Protons: The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.

-

H-2: The proton at the C-2 position is adjacent to the electron-withdrawing aldehyde group and the ring oxygen, leading to a downfield shift, likely in the range of 8.0-8.5 ppm.

-

H-4: The proton at the C-4 position is adjacent to the carboxylic acid group and would likely appear in the range of 7.0-7.5 ppm.

-

Causality in Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the compound well and allows for the observation of the carboxylic acid proton.[4] In contrast, using deuterated chloroform (CDCl₃) might lead to broader signals and the carboxylic acid proton may be less distinct.

¹³C NMR (Carbon-13) Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on the six unique carbon atoms in the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Carbon (-C OOH) | 160-175 | Characteristic range for carboxylic acid carbons.[3] |

| Aldehyde Carbon (-C HO) | 185-200 | Typical chemical shift for aldehyde carbons. |

| C-5 (Carbon bearing the aldehyde) | 150-160 | Deshielded due to the attached aldehyde and ring oxygen. |

| C-2 (Unsubstituted furan carbon) | 145-155 | Deshielded due to the influence of the ring oxygen and adjacent aldehyde. |

| C-3 (Carbon bearing the carboxylic acid) | 120-130 | Influenced by the attached carboxylic acid. |

| C-4 (Unsubstituted furan carbon) | 110-120 | Generally the most upfield of the ring carbons. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 5-Formylfuran-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for both ¹H and ¹³C NMR are utilized.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Formylfuran-3-carboxylic acid is expected to be characterized by the distinct vibrational frequencies of the O-H, C=O, and C-H bonds.

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Strong hydrogen bonding between carboxylic acid dimers.[5][6] |

| C-H (Aldehyde) | 2800-2900 and 2700-2800 | Two weak to medium bands | The Fermi resonance of the aldehyde C-H stretch.[7] |

| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp | Conjugation with the furan ring may lower the frequency.[5] |

| C=O (Aldehyde) | 1670-1700 | Strong, sharp | Conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde. |

| C=C (Furan Ring) | 1550-1600 | Medium | Aromatic ring stretching vibrations. |

| C-O (Carboxylic Acid/Furan) | 1200-1350 | Strong | Stretching vibrations of the C-O bonds.[5] |

Causality in Experimental Choices: The sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method ensures that no solvent bands interfere with the spectrum. The broadness of the O-H stretch is a hallmark of carboxylic acids and is a direct consequence of intermolecular hydrogen bonding.[6]

Experimental Protocol for FT-IR Data Acquisition (ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid 5-Formylfuran-3-carboxylic acid onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

-

Molecular Ion (M⁺): For 5-Formylfuran-3-carboxylic acid (C₆H₄O₄), the exact mass is 140.01096 Da.[8] A high-resolution mass spectrometer (HRMS) would be able to confirm this mass with high accuracy.

-

Predicted Adducts: In electrospray ionization (ESI), common adducts are expected:

-

Key Fragmentation Patterns: In electron ionization (EI) or tandem mass spectrometry (MS/MS), characteristic fragmentation would likely involve:

-

Loss of -OH (M-17): Resulting in a fragment at m/z 123.

-

Loss of -CHO (M-29): Leading to a fragment at m/z 111.

-

Loss of -COOH (M-45): Giving a fragment at m/z 95.

-

Decarboxylation (-CO₂): Loss of carbon dioxide (M-44) to give a fragment at m/z 96.

-

Causality in Experimental Choices: The choice between EI and ESI depends on the desired information. EI is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation. ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for accurate molecular weight determination.

Experimental Protocol for ESI-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, causing the formation of charged droplets that evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of 5-Formylfuran-3-carboxylic acid.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The structural elucidation of 5-Formylfuran-3-carboxylic acid relies on a synergistic application of NMR, IR, and MS techniques. While publicly available experimental data is sparse, a thorough understanding of the expected spectral features based on the compound's functional groups and the analysis of related structures provides a solid foundation for its characterization. The protocols and expected data presented in this guide offer a comprehensive framework for researchers to confidently identify and assess the purity of this important chemical entity.

References

-

PubChem. 5-formylfuran-3-carboxylic acid. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. [Link]

-

Hay M. B. and Myneni S. C. B. (2007) Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochim. Cosmochim. Acta. [Link]

-

ResearchGate. ¹H-NMR spectra of KA (1, red) and 5-(hydroxymetyhyl)-furan 3-carboxylic... [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

-

PubChem. 3-Furoic acid. [Link]

-

PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. The putative (A) and revised (B) structure of 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA. [Link]

Sources

- 1. 5-formylfuran-3-carboxylic acid | 603999-19-5 [sigmaaldrich.com]

- 2. molcore.com [molcore.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. PubChemLite - 5-formylfuran-3-carboxylic acid (C6H4O4) [pubchemlite.lcsb.uni.lu]

5-Formylfuran-3-Carboxylic Acid (CAS 603999-19-5): Technical Profile & Synthetic Utility

[1][2][3]

Executive Summary

5-Formylfuran-3-carboxylic acid (CAS 603999-19-5) is a specialized heterocyclic building block distinct from its more common isomer, 5-formylfuran-2-carboxylic acid (FFCA). While the 2,5-substituted furans are widely recognized as precursors to bio-based plastics (PEF), the 2,4-substituted motif represented by this compound offers unique structural geometries for medicinal chemistry and advanced polymer science.

This guide analyzes the physicochemical properties, synthetic pathways, and applications of CAS 603999-19-5. It serves as a critical intermediate in the synthesis of 2,4-furandicarboxylic acid (2,4-FDCA) and functionalized pharmaceutical scaffolds, leveraging its dual reactivity as both an aldehyde and a carboxylic acid.

Chemical Identity & Structural Analysis[4]

Nomenclature and Identifiers[2]

-

Chemical Name: 5-Formylfuran-3-carboxylic acid[1][2][3][4][5][6][7][8][9]

-

Synonyms: 5-Formyl-3-furoic acid; 2-Formyl-4-carboxyfuran (based on numbering priority)

-

Molecular Formula: C₆H₄O₄[5]

-

Molecular Weight: 140.09 g/mol [5]

Structural Distinction

Unlike the linear 2,5-substitution pattern found in standard biomass derivatives (like HMF), CAS 603999-19-5 features a meta-like substitution pattern. This geometric difference alters the folding properties of derived polymers and the binding topology of pharmaceutical ligands.

| Property | CAS 603999-19-5 (3-Isomer) | CAS 13529-17-4 (2-Isomer/FFCA) |

| Substitution | 2,4-position (heteroatom numbering) | 2,5-position |

| Geometry | Angled ("Meta-like") | Linear ("Para-like") |

| Primary Precursor | 4-Hydroxymethylfurfural (4-HMF) | 5-Hydroxymethylfurfural (5-HMF) |

| Target Polymer | Poly(ethylene 2,4-furandicarboxylate) | Poly(ethylene 2,5-furandicarboxylate) (PEF) |

Physicochemical Properties

-

Appearance: Off-white to pale yellow powder.

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water (acidic pH), soluble in alkaline aqueous solutions (as carboxylate salt).

-

pKa (Predicted): ~3.5 (Carboxylic acid), making it a stronger acid than benzoic acid due to the electron-withdrawing furan ring.

-

Reactivity:

-

C5-Formyl Group: Susceptible to oxidation (to dicarboxylic acid), reduction (to alcohol), and nucleophilic addition (Schiff base formation).

-

C3-Carboxyl Group: Participates in esterification, amidation, and decarboxylation reactions.

-

Synthetic Pathways & Mechanism of Action

Biological & Synthetic Origins

CAS 603999-19-5 acts as a pivotal intermediate in the oxidative pathway of 4-hydroxymethylfurfural (4-HMF) . Unlike the industrial 5-HMF route, the 4-HMF pathway is an emerging area of research for accessing "unnatural" furan architectures.

Pathway Mechanism:

-

Precursor Formation: Enzymatic or catalytic conversion of glyceraldehyde-3-phosphate (G3P) leads to 4-HMF.[7]

-

Oxidation (Step 1): The hydroxymethyl group of 4-HMF is oxidized to an aldehyde, yielding 2,4-diformylfuran (if C2 is also oxidized) or retaining the acid functionality.

-

Oxidation (Step 2 - Formation): Selective oxidation of the hydroxymethyl group at C5 (relative to C3 acid) or C3 formyl group yields 5-formylfuran-3-carboxylic acid .

-

Downstream Conversion: Further oxidation of the C5-formyl group yields 2,4-furandicarboxylic acid (2,4-FDCA) .

Visualization: The 2,4-Furan Oxidative Cascade

The following diagram illustrates the position of CAS 603999-19-5 within the oxidative cascade of 4-substituted furans.

Caption: The oxidative pathway from biomass-derived G3P to 2,4-FDCA, highlighting CAS 603999-19-5 as the mono-acid/mono-aldehyde intermediate.

Applications in Drug Development & Materials[11]

Pharmaceutical Intermediates

In medicinal chemistry, the furan ring serves as a bioisostere for phenyl or pyridine rings. CAS 603999-19-5 provides a scaffold for:

-

Fragment-Based Drug Discovery (FBDD): The distinct vectors of the C3-acid and C5-aldehyde allow for the construction of libraries with unique spatial coverage compared to standard 2,5-disubstituted furans.

-

Schiff Base Ligands: Reaction of the aldehyde with primary amines yields imines (Schiff bases), which are common motifs in antifungal and antibacterial agents.

-

Kinase Inhibitor Cores: Furan-3-carboxamides (derived from the acid group) are privileged structures in kinase inhibitors (e.g., JAK or VEGFR inhibitors), where the heteroatom acts as a hydrogen bond acceptor in the ATP-binding pocket.

Advanced Polymer Precursors

-

Poly(ethylene 2,4-furandicarboxylate): As a precursor to 2,4-FDCA, this compound enables the synthesis of polyesters with lower crystallinity and lower melting points than their 2,5-counterparts, offering better processability for specific films and coatings.

Experimental Protocols

Analytical Characterization (HPLC Method)

To verify the purity of CAS 603999-19-5 during synthesis or stability testing, the following HPLC protocol is recommended based on furan acid analysis standards.

System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm). Mobile Phase:

-

A: 0.1% Formic Acid in Water (pH ~2.5 to suppress ionization of the carboxylate).

-

B: Acetonitrile. Gradient:

Time (min) % Buffer A % Solvent B 0.0 95 5 10.0 40 60 12.0 40 60 | 12.1 | 95 | 5 |

Detection: UV at 254 nm (aromatic furan absorption) and 280 nm (carbonyl conjugation). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Synthetic Transformation: Oxidation to 2,4-FDCA

For researchers utilizing CAS 603999-19-5 to generate the dicarboxylic acid monomer (2,4-FDCA):

-

Reagents: CAS 603999-19-5 (1.0 eq), Silver Oxide (Ag₂O, 1.1 eq), NaOH (2.5 eq).

-

Solvent: Water/THF (1:1 v/v).

-

Procedure:

-

Dissolve CAS 603999-19-5 in the solvent mixture.

-

Cool to 0°C and add NaOH solution dropwise.

-

Add Ag₂O in portions.

-

Stir at room temperature for 4–6 hours. Monitoring by TLC/HPLC should show disappearance of the aldehyde peak.

-

Filter off silver solids. Acidify filtrate with HCl to pH 2.

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield 2,4-FDCA.

-

References

-

National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: 5-formylfuran-3-carboxylic acid.[1][2][3][5][6][7][8][9] PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid and isomeric analysis. RSC Advances. Retrieved from [Link]

- Google Patents. (2020). US20200277639A1: Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof.

-

Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid and Isomeric Byproducts. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. molcore.com [molcore.com]

- 3. 4282-24-0|Furan-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 5-formylfuran-3-carboxylic acid (C6H4O4) [pubchemlite.lcsb.uni.lu]

- 5. molcore.com [molcore.com]

- 6. Methyl 5-formylfuran-3-carboxylate|CAS 102169-71-1 [benchchem.com]

- 7. US20200277639A1 - Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof - Google Patents [patents.google.com]

- 8. US20170197930A1 - Processes for the preparation of 2,5-furandicarboxylic acid and intermediates and derivatives thereof - Google Patents [patents.google.com]

- 9. US10654819B2 - Processes for the preparation of 2,5-furandicarboxylic acid and intermediates and derivatives thereof - Google Patents [patents.google.com]

Computational Physicochemistry of 5-Formylfuran-3-carboxylic Acid (FF3CA)

A Theoretical & Applied Framework for Isomeric Profiling

Executive Summary

5-Formylfuran-3-carboxylic acid (FF3CA) represents a distinct structural isomer of the widely studied biomass intermediate 5-formylfuran-2-carboxylic acid (FFCA/FF2CA). While FF2CA is the linear oxidation product of 5-hydroxymethylfurfural (HMF) essential for bioplastic synthesis (FDCA), the 3-carboxylic isomer (FF3CA) offers a unique electronic topology resembling a "meta" substitution pattern on the furan ring.

This technical guide establishes a rigorous computational framework for studying FF3CA. It addresses the scarcity of experimental data for this specific isomer by applying ab initio quantum mechanical methods to predict its stability, reactivity, and potential as a pharmaceutical pharmacophore or novel monomer.

Part 1: Structural & Electronic Profiling (DFT Methodology)

To accurately model FF3CA, one must account for the rotational flexibility of the formyl group and the proton transfer potential of the carboxylic moiety. The following protocol ensures data integrity through self-validation (absence of imaginary frequencies).

1.1 Computational Protocol (The "Gold Standard")

For furanic derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the established benchmark for balancing cost and accuracy.

-

Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the furan oxygen and the carbonyl oxygens, which loosely bind electrons. Polarization functions (d,p) are required to accurately describe the C-O bond vectors.

-

Solvation Model: Gas-phase calculations fail to predict acidity (pKa). The SMD (Solvation Model based on Density) is superior to PCM for calculating free energies of solvation in water or DMSO.

1.2 Geometric Isomerism

FF3CA exists in two primary planar rotamers defined by the orientation of the C5-formyl group relative to the furan oxygen:

-

anti-FF3CA: Oxygen of formyl group anti to furan oxygen.

-

syn-FF3CA: Oxygen of formyl group syn to furan oxygen.

Theoretical Insight: Unlike the 2,5-substituted isomer where the dipole moments align linearly, the 3,5-substitution in FF3CA creates a unique dipole vector. DFT studies typically reveal the anti conformer as energetically favored by 1.5–2.5 kcal/mol due to reduced dipole-dipole repulsion.

1.3 Electronic Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for characterizing FF3CA.

Caption: Figure 1. Self-validating DFT workflow. The frequency check (Diamond node) is the critical control point to ensure the structure is a true thermodynamic minimum.

Part 2: Reactivity & Thermodynamic Parameters[1][2]

The "meta-like" positioning of the carboxylic acid at C3 and formyl at C5 disrupts the conjugation seen in the standard 2,5-isomer. This has profound effects on reactivity.[1]

2.1 Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive stability metrics from the Frontier Molecular Orbitals (FMO).

| Parameter | Formula | Significance for FF3CA |

| HOMO Energy | Measures nucleophilicity. FF3CA has a lower HOMO than FF2CA due to cross-conjugation limits. | |

| LUMO Energy | Measures electrophilicity. The C5-formyl carbon is the primary site for nucleophilic attack. | |

| Chemical Hardness | High hardness implies resistance to charge transfer. FF3CA is generally "harder" than FF2CA. | |

| Electrophilicity Index | Predicts toxicity and DNA binding potential (Michael acceptor activity). |

2.2 Molecular Electrostatic Potential (MEP)

In FF3CA, the negative potential (red regions in MEP maps) is localized on the carboxylic and formyl oxygens. However, the C2 hydrogen (between the heteroatom and the carboxylic group) becomes significantly acidic due to the inductive effect of the C3-COOH, making it a potential site for C-H activation—a reactivity pattern absent in the 2,5-isomer.

Part 3: Spectroscopic Validation (IR & Raman)

To validate theoretical models against experimental samples, vibrational scaling is required.

-

Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 to correct for anharmonicity.

-

Diagnostic Bands:

-

C=O Stretch (Acid): ~1750 cm⁻¹ (Broad, intense).

-

C=O Stretch (Aldehyde): ~1680 cm⁻¹ (Sharp).

-

C-H Stretch (Aldehyde): Fermi doublet at ~2850 and 2750 cm⁻¹.

-

Ring Breathing: ~1020 cm⁻¹ (Characteristic of 3-substituted furans).

-

Part 4: Pharmaceutical Applications (Docking & Inhibition)

FF3CA is not just a monomer; its structural similarity to metabolic intermediates makes it a candidate for enzyme inhibition studies, particularly for Xanthine Oxidase (XO) or Aldehyde Dehydrogenase (ALDH) .

4.1 Docking Protocol

-

Ligand Prep: FF3CA optimized geometry (from Part 1) is converted to PDBQT format. Charges are assigned using the Gasteiger method.

-

Receptor: Crystal structures (e.g., PDB ID: 1FIQ for XO) must be stripped of water.

-

Grid Box: Centered on the Molybdenum cofactor (for XO) or the catalytic cysteine (for ALDH).

4.2 Mechanism of Action Diagram

The following diagram illustrates how FF3CA interacts within a biological system compared to the standard metabolite.

Caption: Figure 2. Molecular docking pathway. FF3CA acts as a competitive inhibitor by mimicking the transition state of natural purine substrates.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.[2] [Software Citation]

-

Marrink, S. J., et al. (2023). "Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors." Journal of Chemical Theory and Computation.

-

Zhang, Y., et al. (2016).[3] "Density functional theory study of the rotational barriers, conformational preference, and vibrational spectra of 2-formylfuran and 3-formylfuran." Journal of Structural Chemistry.

-

Ho, J., et al. (2024). "Rapid prediction of conformationally-dependent DFT-level descriptors... for carboxylic acids." Digital Discovery.

-

Gao, T., et al. (2022). "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid." MDPI Processes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 3. researchgate.net [researchgate.net]

Solvation Thermodynamics and Empirical Solubility Profiling of 5-Formylfuran-3-carboxylic Acid in Organic Solvents

Executive Summary

5-Formylfuran-3-carboxylic acid (CAS: 603999-19-5) is a highly functionalized furanic building block critical to the synthesis of active pharmaceutical ingredients (APIs) and advanced bio-based polymers[1]. Due to its rigid furan core, hydrogen-bonding carboxylic acid, and reactive formyl group, its solubility profile is complex and highly solvent-dependent. This whitepaper provides a rigorous technical framework for understanding, measuring, and optimizing the solubility of 5-formylfuran-3-carboxylic acid in common organic solvents, grounded in thermodynamic principles and validated experimental protocols.

Structural and Thermodynamic Determinants of Solvation

To predict and manipulate solubility, one must first deconstruct the solute's molecular architecture. 5-Formylfuran-3-carboxylic acid (C₆H₄O₄, MW: 140.09 g/mol ) possesses a melting point of 158–162 °C, indicating a robust crystal lattice stabilized by intermolecular hydrogen bonding[1].

-

Hydrogen Bonding Potential: The molecule features a carboxylic acid at the C3 position (acting as both a strong hydrogen bond donor [HBD] and acceptor [HBA]) and a formyl group at the C5 position (acting as an HBA). In the solid state, these molecules typically form stable, cohesive dimers.

-

Solvent Causality: For dissolution to occur, the solvent must provide sufficient enthalpic payoff to disrupt these solute-solute dimers. Aprotic, highly polar solvents (e.g., DMSO, DMF, NMP) excel here because their strong HBA capabilities outcompete the solute's internal hydrogen bonding network without acting as HBDs, which could otherwise lead to competing solvent-solvent interactions[2].

-

Aprotic vs. Protic Solvents: Water-miscible aprotic organic solvents such as 1,4-dioxane, tetrahydrofuran (THF), and diglyme demonstrate significant solvation capacity for formylfurancarboxylic acids due to their ether oxygens acting as potent HBAs[3].

Thermodynamic stages of 5-formylfuran-3-carboxylic acid dissolution in organic solvents.

Empirical Solubility Data in Common Solvents

The following table synthesizes the solubility profile of 5-formylfuran-3-carboxylic acid across various solvent classes. Data is derived from predictive Hansen Solubility Parameters (HSP) and the empirical behaviors of closely related formylfurancarboxylic acid isomers in industrial oxidation and purification pathways[3],[2].

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Est. Solubility at 25°C (mg/mL) | Est. Solubility at 50°C (mg/mL) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | > 250 | Strong HBA; disrupts solute dimers. |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | 32.2 | > 120 | > 200 | High dipole moment; optimal cavity formation. |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 100 | > 180 | Strong HBA; favorable dipole-dipole interactions. |

| Ethers | 1,4-Dioxane | 2.2 | 40 - 60 | 80 - 110 | Moderate HBA; preferred for multi-component systems. |

| Ethers | Tetrahydrofuran (THF) | 7.6 | 50 - 70 | 90 - 130 | Good HBA; lower boiling point facilitates recovery. |

| Polar Protic | Methanol | 32.7 | 20 - 40 | 50 - 80 | HBD/HBA; competes with solvent-solvent H-bonds. |

| Polar Protic | Ethanol | 24.5 | 10 - 25 | 30 - 50 | HBD/HBA; lower polarity than methanol reduces capacity. |

| Aqueous | Water | 80.1 | < 5 | 10 - 20 | High cohesive energy limits cavity formation at 25°C. |

| Non-Polar | Toluene / Hexane | < 2.4 | < 1 | < 2 | Inability to disrupt solute hydrogen bonding. |

Note: In industrial applications, multi-component solvents (e.g., 4:1 v/v dioxane:water or 1:1 v/v diglyme:water) are frequently employed to synergize the HBA capacity of the organic phase with the high dielectric constant of water, significantly enhancing temperature-dependent solubility gradients for crystallization[3].

Experimental Protocols: Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility, solubility must be determined using a self-validating isothermal shake-flask methodology. This protocol prevents kinetic supersaturation artifacts and ensures true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Preparation of Solid Phase: Accurately weigh an excess amount (e.g., 500 mg) of 5-formylfuran-3-carboxylic acid (Purity ≥ 98%[4]) into a 10 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the reactive formyl group during prolonged equilibration.

-

Solvent Addition: Add exactly 5.0 mL of the target organic solvent (HPLC grade, dried over molecular sieves to prevent moisture-induced variance).

-

Isothermal Equilibration: Seal the vial with a PTFE-lined cap and submerge it in a thermostatic water bath or shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: 48 hours is strictly required to ensure the system transitions from kinetic dissolution to thermodynamic equilibrium. Shorter times risk measuring metastable supersaturation.

-

Phase Separation: Extract 2.0 mL of the suspension and centrifuge at 10,000 RPM for 15 minutes in a temperature-controlled centrifuge (strictly maintained at 25.0 °C). Causality: Temperature control during centrifugation is critical; a drop in temperature will cause precipitation, while a rise will dissolve excess solid, both invalidating the data.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C) to remove any remaining micro-crystals.

-

Dilution and Quantification: Dilute an exact aliquot of the filtrate with the mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a pre-established multi-point calibration curve[3].

Workflow for isothermal shake-flask solubility determination of furanic derivatives.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its internal controls. To establish a self-validating system, the following quality control (QC) gates must be integrated:

-

Solid-State Verification (XRPD): After phase separation, the residual solid must be recovered, dried, and analyzed via X-Ray Powder Diffraction (XRPD). Causality: Solvents like water or methanol can form solvates or hydrates with the solute. If the crystal structure of the residual solid differs from the starting material, the measured solubility represents the solvate, not the pure anhydrous form.

-

Mass Balance Check: The sum of the dissolved mass (calculated via HPLC) and the recovered solid mass must equal the initial mass added (± 2%). Deviations indicate solvent evaporation, solute degradation, or analytical error.

-

Chromatographic Purity: The HPLC chromatogram must be checked for secondary peaks. The formyl group is susceptible to oxidation; the appearance of 2,5-furandicarboxylic acid (FDCA) or related pathway products indicates chemical instability in the chosen solvent system[2].

References

- Source: sigmaaldrich.

- Source: molcore.

- Title: US20170197930A1 - Processes for the preparation of 2,5-furandicarboxylic acid and intermediates and derivatives thereof Source: Google Patents URL

- Title: WO2019014382A1 - Purified 2,5-furandicarboxylic acid pathway products Source: Google Patents URL

Sources

- 1. 5-formylfuran-3-carboxylic acid | 603999-19-5 [sigmaaldrich.com]

- 2. WO2019014382A1 - Purified 2,5-furandicarboxylic acid pathway products - Google Patents [patents.google.com]

- 3. US20170197930A1 - Processes for the preparation of 2,5-furandicarboxylic acid and intermediates and derivatives thereof - Google Patents [patents.google.com]

- 4. molcore.com [molcore.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Formylfuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Formylfuran-3-carboxylic acid, a biomass-derived platform chemical, stands at the intersection of renewable chemistry and pharmaceutical sciences. Its unique molecular architecture, featuring a furan core substituted with both a carboxyl and a formyl group, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, the successful application of this compound, particularly in processes requiring elevated temperatures such as melt processing, formulation, and storage, is contingent on a thorough understanding of its thermal stability and decomposition pathways. This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the thermal behavior of 5-Formylfuran-3-carboxylic acid, drawing upon established principles of organic chemistry and thermal analysis of analogous compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this guide constructs a robust, scientifically-grounded framework for predicting its thermal properties and decomposition mechanisms.

Molecular Profile of 5-Formylfuran-3-carboxylic Acid

5-Formylfuran-3-carboxylic acid (C₆H₄O₄, Molar Mass: 140.09 g/mol ) is a solid at room temperature with a melting point reported to be in the range of 158-162 °C. Its structure, featuring a furan ring, a carboxylic acid at position 3, and a formyl (aldehyde) group at position 5, bestows upon it a unique combination of reactivity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₄O₄ | |

| Molar Mass | 140.09 g/mol | |

| Melting Point | 158-162 °C | |

| Appearance | Powder |

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyls of the acid and aldehyde) suggests strong intermolecular hydrogen bonding in the solid state, which will influence its melting behavior and thermal stability.

Predicted Thermal Stability and Decomposition Profile

A comprehensive understanding of a compound's thermal behavior is paramount for its safe handling and application. This is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Insights from Analogous Furan Carboxylic Acids

-

2-Furoic Acid: Studies on 2-furoic acid have shown that it undergoes thermal decarboxylation to produce furan, with the reaction initiating at temperatures around 140-160 °C.[1][2] This suggests that the furan carboxylic acid moiety is susceptible to decarboxylation upon heating.

-

3-Furoic Acid: For the isomeric 3-furoic acid, which is a closer analogue to our target molecule in terms of the carboxylic acid position, DSC data from the NIST Chemistry WebBook indicates an enthalpy of fusion of 21.3 kJ/mol at its melting point of 394.8 K (121.65 °C).[3] While this provides information on the energy required for melting, it does not detail its decomposition. However, it is reasonable to assume that it will also undergo decarboxylation, though the temperature and kinetics may differ from the 2-isomer due to electronic and steric effects.

Based on this, we can predict that 5-Formylfuran-3-carboxylic acid will likely exhibit a primary decomposition step involving the loss of carbon dioxide from the carboxylic acid group.

Hypothetical TGA and DSC Profile

A hypothetical thermal analysis profile for 5-Formylfuran-3-carboxylic acid can be proposed:

-

DSC: An endothermic peak corresponding to its melting point would be observed in the range of 158-162 °C. Following melting, at higher temperatures, an endothermic or exothermic event associated with decomposition would be expected. The nature of this event (endo- or exothermic) would depend on the overall energy balance of the decomposition reactions.

-

TGA: A significant weight loss step would be anticipated, commencing at a temperature likely above its melting point. This initial weight loss would correspond to the decarboxylation of the carboxylic acid group, resulting in a theoretical weight loss of approximately 31.4% (mass of CO₂ / molar mass of the compound). Further weight loss at higher temperatures could occur due to the decomposition of the remaining furan-3-carboxaldehyde.

Proposed Decomposition Mechanisms

The thermal decomposition of 5-Formylfuran-3-carboxylic acid is likely to be a multi-step process, initiated by the most thermally labile functional group.

Primary Decomposition: Decarboxylation

The primary and most probable initial decomposition pathway is the decarboxylation of the carboxylic acid group to yield furan-3-carboxaldehyde and carbon dioxide. This is a common thermal reaction for many aromatic and heterocyclic carboxylic acids.[4]

Caption: Plausible secondary decomposition pathways of furan-3-carboxaldehyde.

The overall thermal decomposition of 5-Formylfuran-3-carboxylic acid is therefore likely a cascade of reactions, initiated by decarboxylation and followed by the degradation of the resulting aldehyde.

Experimental Protocols for Thermal Analysis

To validate the hypothesized thermal behavior and decomposition pathways, a systematic experimental approach is necessary. The following protocols outline the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and weight loss profile of 5-Formylfuran-3-carboxylic acid.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an inert crucible (e.g., alumina).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage weight loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum weight loss rate from the derivative of the TGA curve (DTG).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermal events (endothermic or exothermic) associated with decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Determine the peak temperature of melting and the enthalpy of fusion (area under the melting peak). Characterize the decomposition events as endothermic or exothermic.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis tube or on a filament.

-

Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., just above the onset of decomposition from TGA, and at the peak decomposition temperatures) in an inert atmosphere.

-

GC-MS Analysis: The evolved gases are immediately transferred to the GC column for separation and then to the MS for identification based on their mass spectra and comparison with spectral libraries (e.g., NIST). 5. Data Analysis: Identify the chemical structure of the decomposition products and propose a detailed fragmentation pathway.

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Implications for Drug Development and Material Science

A thorough understanding of the thermal stability of 5-Formylfuran-3-carboxylic acid is critical for its application in drug development and material science.

-

Pharmaceutical Formulation: Knowledge of the decomposition temperature is essential for selecting appropriate formulation techniques, such as hot-melt extrusion, where the drug is processed at elevated temperatures. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

-

Process Chemistry: In synthetic routes where 5-Formylfuran-3-carboxylic acid is a reactant or intermediate, understanding its thermal limits can prevent yield loss and the formation of side products.

-

Material Science: When used as a monomer for polymerization or as a building block for functional materials, its thermal stability will dictate the processing window and the thermal resistance of the final product.

Conclusion

While direct experimental data on the thermal stability and decomposition of 5-Formylfuran-3-carboxylic acid is currently sparse, a scientifically sound prediction of its behavior can be made based on the known properties of analogous furan carboxylic acids and aldehydes. The primary decomposition pathway is anticipated to be decarboxylation to yield furan-3-carboxaldehyde, which subsequently undergoes further degradation at higher temperatures. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive thermal characterization of this important platform chemical. Such studies are crucial to unlock its full potential in pharmaceutical and materials science applications, ensuring both the efficacy and safety of the resulting products.

References

Sources

- 1. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Furancarboxylic acid [webbook.nist.gov]

- 4. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

Historical synthesis and discovery of furan-3-carboxylic acid derivatives.

Topic: Historical Synthesis and Discovery of Furan-3-Carboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-2-carboxylic acid (2-furoic acid) is an abundant biomass-derived commodity. In contrast, furan-3-carboxylic acid (3-furoic acid) and its derivatives represent a historical challenge in heterocyclic chemistry. The electronic bias of the furan ring naturally directs electrophilic substitution to the

This guide analyzes the synthetic evolution of 3-substituted furans—from early ring-construction methods (Feist-Benary) to modern cryogenic regioselective metallation—and outlines their critical role as pharmacophores in contemporary drug discovery.

Part 1: The Historical Challenge (The "Why")

The core difficulty in synthesizing furan-3-carboxylic acid derivatives lies in the high electron density at the

Consequently, direct carboxylation of furan yields 2-furoic acid. To access the 3-position, chemists historically had to rely on de novo ring construction rather than functionalizing an existing ring.

Comparative Reactivity Table

| Parameter | Furan-2-Position ( | Furan-3-Position ( | Synthetic Implication |

| Nucleophilicity | High | Low | Direct electrophilic attack favors C2 (>1000:1). |

| Lithiation Stability | Thermodynamic Product | Kinetic Product | 3-Lithiofuran rearranges to 2-lithiofuran > -40°C. |

| Metabolic Stability | Moderate | High | C3-substitution blocks metabolic ring opening (toxification). |

Part 2: Classical Ring Construction (Feist-Benary)

Independently reported by Franz Feist (1902) and Erich Benary (1911), this method remains the foundational strategy for constructing furan-3-carboxylic esters from acyclic precursors. It involves the condensation of an

Mechanism and Logic

The reaction proceeds via an aldol condensation followed by an intramolecular

Caption: The Feist-Benary pathway. The critical ring-closure step is driven by the expulsion of the halide leaving group.

Validated Protocol: Synthesis of Ethyl 2-Methylfuran-3-carboxylate

Source Grounding: Adapted from classic Feist-Benary procedures and modernized optimizations (e.g., BenchChem, Organic Syntheses).

-

Reagents: Ethyl acetoacetate (1.0 eq), Chloroacetone (1.0 eq), Pyridine (solvent/base).

-

Setup: Flame-dried 3-neck round bottom flask, reflux condenser, inert atmosphere (

). -

Procedure:

-

Dissolve ethyl acetoacetate in pyridine.

-

Add chloroacetone dropwise at 0°C to prevent uncontrolled exotherm.

-

Allow to warm to Room Temperature (RT), then heat to 50°C for 3 hours.

-

Critical Checkpoint: Monitor via TLC. The disappearance of the

-keto ester indicates the intermediate formation. -

Pour mixture into ice-cold dilute sulfuric acid (to sequester pyridine).

-

Extract with diethyl ether (

). Wash organic layer with

-

-

Purification: Distillation under reduced pressure.

-

Yield: Typically 50–60%.

Part 3: The Modern Era – Regioselective Metallation

The paradigm shifted in the late 20th century with the advent of organolithium chemistry. Instead of building the ring, chemists could now force a substituent onto the C3 position of an existing furan ring using Halogen-Lithium Exchange .

The Kinetic Trap

The proton at C2 is the most acidic (

Scientific Warning: 3-Lithiofuran is kinetically stable only below -40°C. Above this temperature, it undergoes a "halogen dance" or isomerization to the thermodynamically more stable 2-lithiofuran.

Caption: The "Kinetic Trap" in furan synthesis. Temperature control is the single determinant of regiochemical purity.

Validated Protocol: Synthesis of Furan-3-Carboxylic Acid via 3-Bromofuran

Source Grounding: Based on protocols by Knight et al. and Gribble et al.

-

Reagents: 3-Bromofuran (1.0 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), Dry THF, Dry

(gas or solid). -

Pre-requisites: All glassware oven-dried. Argon atmosphere is mandatory.

-

Procedure:

-

Dissolve 3-bromofuran in anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C.

-

Stirring: Stir for exactly 15 minutes. Causality: Longer times increase risk of isomerization; shorter times reduce yield.

-

Quench: Bubble anhydrous

gas into the solution for 30 minutes while keeping the flask at -78°C. -

Allow to warm to RT slowly.

-

Acidify with 2M HCl to pH 2.

-

-

Workup: Extract with Ethyl Acetate. The product, furan-3-carboxylic acid, precipitates or crystallizes upon concentration.

-

Validation:

NMR shows peaks at

Part 4: Pharmacological Relevance & Applications[4][5][6]

Furan-3-carboxylic acid derivatives are not merely synthetic curiosities; they are vital bioisosteres in medicinal chemistry.

-

Metabolic Stability: Unlike furan-2-yl groups, which are rapidly oxidized by cytochrome P450 to reactive (and toxic) cis-2-butene-1,4-dial, 3-substituted furans are generally more metabolically stable.

-

Natural Products: The scaffold appears in clausenamides (neuroprotective) and various terpene-derived furanoids (e.g., HHCA derivatives with antifungal activity).

-

Drug Design: Used as a phenyl bioisostere to improve water solubility (due to the oxygen lone pair) while maintaining aromaticity and flatness.

Recent Application Data

-

Anticancer: Furopyridone derivatives synthesized from 3-furan-carboxylic acid showed IC50 values of 0.655 µg/mL against esophageal cancer cell lines (KYSE70).

-

Antifungal: 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) derivatives exhibit potent activity against Botrytis cinerea.

References

-

Feist, F. (1902).[2] "Studien in der Furan- und Pyrrol-Gruppe". Chemische Berichte, 35(2), 1537–1544.

-

Benary, E. (1911).[2] "Synthese von Pyridin-Derivaten aus Dichlor-äther und

-Amino-crotonsäureester". Chemische Berichte, 44, 489–493. -

Song, Z., et al. (2006). "Unusual Sterically Controlled Regioselective Lithiation of 3-Bromo-5-(4,4'-dimethyl)oxazolinylpyridine". Organic Letters, 8(26), 6071–6074.

-

Cioc, R. C., et al. (2021). "Furoic acid and derivatives as atypical dienes in Diels–Alder reactions". Green Chemistry, 23, 5233-5740.[4]

-

Li, X., et al. (2024).[5] "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents". MDPI Molecules.

-

BenchChem. (2025).[6] "Feist-Benary Furan Synthesis: Application Notes and Protocols".

Sources

Technical Guide: Electronic and Structural Architecture of Substituted Furan-3-Carboxylic Acids

[1]

Executive Summary

This technical guide analyzes the physicochemical properties, synthetic pathways, and pharmacological relevance of substituted furan-3-carboxylic acids. Distinct from their furan-2-carboxylic (furoic acid) counterparts, the 3-substituted isomers offer unique electronic vectors and metabolic stability profiles that make them critical bioisosteres for benzoic acid in drug discovery. This document synthesizes data on their acidity (pKa), structural planarity, and the Feist-Benary synthetic protocol.

Electronic Architecture & Acidity Profile

The electronic behavior of furan-3-carboxylic acid is governed by the competition between the oxygen atom's inductive withdrawal (-I) and resonance donation (+M).

Comparative Acidity (pKa Analysis)

The position of the carboxyl group relative to the heteroatom is the primary determinant of acidity.

| Compound | Structure | pKa (approx.)[1][2][3][4][5][6] | Electronic Driver |

| Furan-2-carboxylic acid | C2-substituted | 3.15 | Strong -I Effect: Carboxyl is adjacent to electronegative oxygen.[7] Inductive withdrawal stabilizes the carboxylate anion significantly.[8] |

| Furan-3-carboxylic acid | C3-substituted | 3.95 | Weakened -I Effect: Increased distance from oxygen reduces inductive stabilization.[7] Resonance effects become more prominent. |

| Benzoic Acid | Phenyl-substituted | 4.20 | Reference Standard: Lacks the electronegative heteroatom of the furan ring. |

Mechanistic Insight: In furan-3-carboxylic acids, the carboxyl group at C3 is β-positioned to the ring oxygen. Unlike the C2 position (α-position), which experiences strong inductive electron withdrawal, the C3 position is electronically "shielded." However, the furan ring overall remains more electron-deficient than a benzene ring due to the oxygen's electronegativity, rendering furan-3-carboxylic acid more acidic than benzoic acid.

Substituent Effects (Hammett Correlation)

Substituents at the C2, C4, or C5 positions modulate the pKa via the Hammett relationship.

-

Electron Withdrawing Groups (EWGs): (e.g., -NO₂, -Cl at C2) stabilize the carboxylate anion, lowering pKa.

-

Electron Donating Groups (EDGs): (e.g., -CH₃, -OCH₃ at C2/C5) destabilize the anion, raising pKa.

Visualization: Electronic Vector Map

The following diagram illustrates the competing electronic forces within the furan core.

Figure 1: Electronic vector map showing the interplay of inductive and resonance effects on C2 vs. C3 positions.

Structural Dynamics & Crystallography[1]

Conformational Planarity

Substituted furan-3-carboxylic acids generally adopt a planar conformation to maximize π-conjugation between the furan ring and the carboxyl moiety.

-

Bond Lengths: The C2=C3 bond (~1.36 Å) typically shows more double-bond character than C3-C4 (~1.44 Å), reflecting the diene character of the furan ring.

-

Rotational Barrier: A rotational barrier exists around the C3-COOH bond, favoring a syn-planar or anti-planar conformation to allow hydrogen bonding.

Intermolecular Hydrogen Bonding

In the solid state (X-ray crystallography), these acids predominantly form centrosymmetric dimers via classic

-

Donor/Acceptor: The carbonyl oxygen of one molecule accepts the hydroxyl proton of the other.

-

Stacking: The planar dimers often stack in offset layers, stabilized by

interactions between furan rings.

Synthetic Protocol: The Feist-Benary Synthesis

The most robust method for synthesizing substituted furan-3-carboxylic acids is the Feist-Benary reaction. This condensation involves an

Experimental Workflow Diagram

Figure 2: Step-wise mechanism of the Feist-Benary synthesis yielding substituted furan-3-carboxylic acids.[7][13]

Detailed Methodology (Self-Validating Protocol)

Objective: Synthesis of 2-methylfuran-3-carboxylic acid.

Reagents:

-

Ethyl acetoacetate (1.0 equiv)

-

Chloroacetone (1.0 equiv) (Warning: Lachrymator)

-

Pyridine (solvent/base)

-

Sodium Hydroxide (2M aq)

Protocol:

-

Condensation (Ester Formation):

-

Dissolve ethyl acetoacetate (10 mmol) in pyridine (5 mL) in a round-bottom flask.

-

Cool to 0°C in an ice bath. Causality: Cooling prevents uncontrolled polymerization of the highly reactive chloroacetone.

-

Add chloroacetone (10 mmol) dropwise over 20 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting keto-ester spot.

-

-

Workup:

-

Pour mixture into ice-water containing HCl (to neutralize pyridine).

-

Extract with diethyl ether (3x). Dry over MgSO₄ and concentrate to yield the furan ester.[11]

-

-

Hydrolysis (Ester to Acid):

-

Dissolve the crude ester in MeOH (10 mL) and add 2M NaOH (5 mL).

-

Reflux for 2 hours.

-

Validation: Reaction is complete when the solution becomes homogeneous (ester is oil, salt is soluble).

-

-

Isolation:

-

Cool and acidify with 1M HCl to pH 2.

-

Collect the precipitate by filtration.[7] Recrystallize from water/ethanol.

-

Pharmacological Application: Bioisosterism[2][15][16][17]

In drug design, furan-3-carboxylic acid serves as a strategic bioisostere for benzoic acid.

Structural & Metabolic Advantages[1]

-

Size & Geometry: The furan ring is physically smaller than a phenyl ring, reducing steric clashes in tight binding pockets.

-

Lipophilicity (LogP): Furan derivatives are generally less lipophilic than their benzene analogues, improving aqueous solubility.

-

Metabolic Stability: Unlike furan-2-derivatives, which can be metabolically activated to reactive ring-opened dicarbonyls (toxicophores), 3-substituted furans are generally more resistant to metabolic ring opening, offering a safer toxicology profile.[7]

Drug Design Heuristics

When replacing a benzoic acid moiety with furan-3-carboxylic acid:

-

H-Bond Positioning: Expect a shift in the H-bond acceptor angle due to the ring geometry (105-108° internal angles vs 120° in benzene).[7]

-

Pi-Stacking: The electron-rich nature of furan alters

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.

References

-

Feist-Benary Synthesis & Mechanism

-

BenchChem. (2025).[7] Feist-Benary Furan Synthesis: Application Notes and Protocols. Retrieved from

-

-

Acidity and pKa Analysis

-

Bioisosterism in Drug Design

-

ResearchGate. (2025). Quantum Evaluation of Carboxylic Acid Bioisosteres. Retrieved from

-

-

Structural Properties (Crystallography)

-

PubChem. (2026).[7] 3-Furoic Acid Compound Summary. Retrieved from

-

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. chem.ucr.edu [chem.ucr.edu]

- 3. researchgate.net [researchgate.net]

- 4. Explain why the pKa of compound A is lower than the pKa's of both compoun.. [askfilo.com]

- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 10. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

Potential biological activities of furan-based carboxylic acids.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Furan-based carboxylic acids (FCAs) represent a pivotal class of heterocyclic compounds in modern medicinal chemistry. Historically overshadowed by their nitrogen-containing counterparts (pyrroles, pyridines), FCAs have re-emerged as potent bioisosteres for phenyl and thiophene rings. Their unique electronic properties—driven by the electronegative oxygen atom within the aromatic system—allow for distinct hydrogen bonding capabilities and metabolic profiles.

This guide analyzes the pharmacological versatility of FCAs, moving beyond their industrial utility as polymer precursors (e.g., FDCA) to explore their role as high-affinity inhibitors of D-amino acid oxidase (DAAO), dual COX-2/5-LOX anti-inflammatory agents, and cytotoxic oncological candidates.

Chemical Foundation & Structure-Activity Relationships (SAR)

The pharmacological efficacy of furan-2-carboxylic acid derivatives hinges on the electronic distribution of the furan ring and the positioning of the carboxyl moiety.

The Furan Bioisostere

-

Electronic Character: The furan ring is electron-rich (π-excessive) but less aromatic than benzene or thiophene. The oxygen atom acts as a hydrogen bond acceptor, a feature absent in phenyl analogs.

-

Lipophilicity: Furan derivatives generally exhibit lower logP values than their benzene counterparts, improving water solubility but potentially altering blood-brain barrier (BBB) permeability.

-

Metabolic Liability: The furan ring can undergo metabolic opening (bioactivation) to reactive dicarbonyl intermediates (e.g., cis-2-butene-1,4-dial), which is a double-edged sword: it drives cytotoxicity in cancer cells but poses hepatotoxicity risks in chronic therapies.

SAR Visualization

The following diagram illustrates the critical substitution points on the furan scaffold that dictate biological activity.

Caption: Structure-Activity Relationship (SAR) map of furan-based carboxylic acids highlighting functional zones.

Therapeutic Profiles

CNS Modulation: D-Amino Acid Oxidase (DAAO) Inhibition

One of the most promising applications of FCAs is in the treatment of schizophrenia. DAAO degrades D-serine, a co-agonist of the NMDA receptor.[1][2] Hypofunction of NMDA receptors is linked to schizophrenia; thus, inhibiting DAAO increases D-serine levels and enhances glutamatergic neurotransmission.

-

Key Compound: 4H-furo[3,2-b]pyrrole-5-carboxylic acid.[1]

-

Mechanism: The carboxylic acid moiety mimics the carboxylate of D-amino acids, forming a salt bridge with Arg283 and Tyr228 in the DAAO active site. The furan oxygen provides a critical H-bond acceptor interaction that stabilizes the inhibitor within the hydrophobic pocket.

Anti-Inflammatory: Dual COX-2 / 5-LOX Inhibition

Furan derivatives have demonstrated the ability to inhibit Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), effectively blocking two major inflammatory pathways simultaneously.

-

Mechanism: Compounds like 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD) suppress Prostaglandin E2 (PGE2) production.[3]

-

Molecular Target: The furan ring occupies the cyclooxygenase active site, while the C2-carboxyl group (or its bioisosteric equivalent) anchors the molecule via hydrogen bonding to Arg120.

Oncology: Cytotoxicity and Apoptosis

Certain furan-based carboxylic acids, particularly those derived from 5-hydroxymethylfurfural (HMF) , exhibit potent cytotoxicity against cancer cell lines.

-

Compound: Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC).

-

Activity:

-

MCF-7 (Breast Cancer): IC50 ~ 1.9 µM.

-

HeLa (Cervical Cancer): IC50 ~ 64 µg/mL.

-

-

Pathway: Induction of G2/M phase cell cycle arrest and subsequent apoptosis.[4][5]

Data Summary: Biological Activity Potency

| Compound Class | Target / Organism | Activity Metric | Key Finding |

| Thiophene-2-carboxylic acid analogs | D-Amino Acid Oxidase (DAAO) | IC50: 7.8 µM | Increases D-Serine levels for CNS therapy [1]. |

| BPD (Furan-2,5-dione derivative) | COX-2 Enzyme | IC50: < 5 µM | Dual inhibition of COX-2 and NF-κB activation [2]. |

| MFC (Furan-2-carboxylate) | MCF-7 Breast Cancer Cells | IC50: 1.9 µM | Superior cytotoxicity vs. normal cells [3]. |

| 7,10-EODA (Furan fatty acid) | MRSA (Methicillin-Resistant S. aureus) | MIC: 125–250 µg/mL | Disrupts virulence factors (hemolysin) [4].[6] |

Mechanistic Pathways

The following diagram details the dual mechanism of action for furan-based anti-inflammatory agents, illustrating the blockade of both prostaglandin and leukotriene synthesis.

Caption: Dual inhibition mechanism of furan-based carboxylic acids on inflammatory cascades.

Experimental Protocols

Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a high-value platform chemical and a precursor for bioactive derivatives. While industrial routes use catalytic oxidation, the laboratory-scale synthesis often employs Pyridinium Chlorochromate (PCC) for precision, though green catalytic methods (NiOx) are emerging.

Protocol: Oxidation of 2,5-bis(hydroxymethyl)furan to FDCA [5]

Reagents:

-

2,5-bis(hydroxymethyl)furan (10.0 g, 78.1 mmol)

-

Pyridinium Chlorochromate (PCC) (37.0 g, 171.9 mmol)

-

Dichloromethane (DCM) (250 mL)

-

Silica gel[7]

Workflow:

-

Preparation: Dissolve 10.0 g of 2,5-bis(hydroxymethyl)furan in 250 mL of DCM in a 500-mL round-bottom flask equipped with a magnetic stir bar.

-

Oxidation: Slowly add PCC (37.0 g) to the stirring solution over a period of 10 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to stir at room temperature for 3 hours. Observe color change from red-orange to brown.

-

Filtration: Pass the reaction mixture through a fritted filter packed with silica gel to remove chromium byproducts.

-

Isolation: Collect the light yellow filtrate.

-

Purification: Perform flash chromatography (Silica gel, EtOAc/Hexane 1:1) to isolate FDCA.

-

Yield: Expected yield > 95%. Characterize via 1H NMR (DMSO-d6: δ 7.29 (s, 2H), 13.5 (br s, 2H)).

Bioassay: COX-2 Inhibition Screening

Objective: Determine the IC50 of a furan derivative against COX-2 using a colorimetric inhibitor screening kit.

Workflow:

-

Enzyme Prep: Reconstitute recombinant human COX-2 in assay buffer (100 mM Tris-HCl, pH 8.0).

-

Inhibitor Incubation:

-

Add 10 µL of test compound (dissolved in DMSO) to varying wells (final conc. range: 0.01 µM – 100 µM).

-

Add 10 µL of COX-2 enzyme solution.

-

Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

-

Substrate Addition: Add Arachidonic Acid (AA) and the colorimetric probe (e.g., TMPD or similar peroxidase substrate).

-

Measurement: COX-2 converts AA to PGG2, which reduces to PGH2, oxidizing the probe. Measure absorbance at 590 nm.

-

Calculation:

-

Plot % Inhibition vs. Log[Concentration] to derive IC50.

-

Future Outlook

The furan scaffold offers a "sweet spot" between the stability of benzene and the reactivity of pyrrole. Future development faces two primary hurdles:

-

Metabolic Stability: The furan ring is susceptible to oxidative opening by cytochrome P450 enzymes, leading to reactive metabolites. Structural modification at the C5 position (e.g., trifluoromethylation) is a key strategy to mitigate this.

-

Green Synthesis: Moving away from stoichiometric oxidants (like PCC) toward bio-catalytic or electrochemical oxidation of biomass-derived HMF will define the scalability of these drugs.

References

-

Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. National Institutes of Health (NIH).Link

-

Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD. PubMed.Link

-

Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity. Science Alert.Link

-

Antibacterial fatty acids: An update of possible mechanisms. National Institutes of Health (NIH).Link

-

Synthesis and Characterization of Furanic Compounds. DTIC (Defense Technical Information Center).Link

-

2,5-Furandicarboxylic Acid (FDCA) Market & Applications. Congruence Market Insights.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

The Furanic Gatekeeper: Role of 5-Formylfuran-carboxylic Acids in Biomass Valorization

The following technical guide details the role of 5-Formylfuran-3-carboxylic acid and its critical isomer, 5-Formylfuran-2-carboxylic acid (FFCA) , in the context of biomass valorization.

Editorial Note on Isomer Nomenclature: In the field of biomass valorization, the acronym FFCA is ubiquitously used to refer to 5-formylfuran-2-carboxylic acid , the direct oxidative intermediate between HMF and FDCA (the monomer for PEF plastics). However, the specific chemical name 5-formylfuran-3-carboxylic acid refers to a distinct structural isomer (CAS 603999-19-5) often explored in high-value pharmaceutical synthesis.

To ensure this guide meets the needs of both biomass engineers (focused on the 2-isomer bottleneck) and drug developers (interested in the 3-isomer scaffold), this document explicitly distinguishes between the two while focusing on the 2-isomer as the primary driver of biomass valorization, consistent with the "HMF to FDCA" industrial pathway.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, Drug Development Scientists

Executive Summary: The Pivot Point of the Bio-Economy